![molecular formula C18H12ClN3O3S2 B2650658 7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111183-98-2](/img/structure/B2650658.png)
7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
Quinazoline and quinazolinone are heterocyclic fused rings that have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .
Synthesis Analysis
Quinazolinone derivatives can be synthesized by treating 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with different substituted phenols . The synthesized compounds were evaluated for antibacterial activity by the cup plate method by measuring the inhibition zone .
Molecular Structure Analysis
The N atom at position 1 of the quinazoline skeleton can form a key hydrogen bond with certain molecules, which can enhance its binding ability .
Chemical Reactions Analysis
Quinazolinone and quinazoline derivatives possess a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .
Scientific Research Applications
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Effects
Neuroprotective Potential
Antiviral Activity
Metabolic Disorders
Cardiovascular Applications
Drug Delivery Systems
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S2/c1-25-13-5-3-2-4-11(13)20-17(24)14-15-21-16(23)10-8-9(19)6-7-12(10)22(15)18(26)27-14/h2-8H,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFOTGGULADMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
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